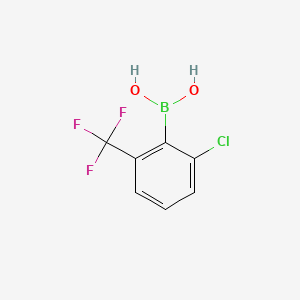
2-氯-6-(三氟甲基)苯硼酸
描述
2-Chloro-6-(trifluoromethyl)phenylboronic acid is a chemical compound used as a reactant in various chemical reactions . It is often used in the synthesis of aryl- and hetarylfurocoumarins via Suzuki reaction and the synthesis of Et canthinone-3-carboxylates from Et 4-bromo-6-methoxy-1,5-naphthyridine-3-carboxylate via a Pd-catalyzed Suzuki-Miyaura coupling and a Cu-catalyzed amidation reaction .
Synthesis Analysis
The synthesis of 2-Chloro-6-(trifluoromethyl)phenylboronic acid involves the use of boron reagents for Suzuki–Miyaura coupling . The process involves a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .Molecular Structure Analysis
The molecular structure of 2-Chloro-6-(trifluoromethyl)phenylboronic acid is represented by the formula C7H5BClF3O2 . The InChI code for this compound is 1S/C7H5BClF3O2/c9-5-3-1-2-4 (7 (10,11)12)6 (5)8 (13)14/h1-3,13-14H .Chemical Reactions Analysis
2-Chloro-6-(trifluoromethyl)phenylboronic acid is a reactant involved in various chemical reactions. It is used in the synthesis of aryl- and hetarylfurocoumarins via Suzuki reaction . It is also used in the synthesis of Et canthinone-3-carboxylates from Et 4-bromo-6-methoxy-1,5-naphthyridine-3-carboxylate via a Pd-catalyzed Suzuki-Miyaura coupling and a Cu-catalyzed amidation reaction .Physical and Chemical Properties Analysis
2-Chloro-6-(trifluoromethyl)phenylboronic acid has a molecular weight of 224.37 . It is a solid substance that should be stored in an inert atmosphere at temperatures between 2-8°C .科学研究应用
有机合成中的催化应用
2-氯-6-(三氟甲基)苯硼酸及其衍生物已被探索用于各种有机合成过程中的催化作用。例如,苯硼酸在羧酸和胺之间的脱水缩合反应中发挥重要作用,有助于通过酰胺化反应合成α-二肽。这些催化剂以在相对温和的条件下促进肽键形成的效率而著称,突出了它们在肽合成和修饰中的潜力(Wang、Lu 和 Ishihara,2018)化学通讯。
抗菌和抗微生物特性
还对三氟甲基苯硼酸的抗菌特性进行了研究。研究表明,这些化合物对包括大肠杆菌和蜡样芽孢杆菌在内的各种细菌菌株表现出显着的抗菌效力。这些化合物的结构和理化特性,如酸度和分子结构,在其抗菌活性中起着至关重要的作用,为开发新的抗菌剂提供了见解(Adamczyk-Woźniak 等人,2021)分子。
先进的生物应用
苯硼酸修饰的聚合纳米材料已成为用于诊断和治疗应用的有前途的工具,这归功于它们与糖等多元醇形成可逆络合物的能力。这些材料正在开发用于药物输送系统和生物传感器,利用苯硼酸的独特反应性进行靶向治疗输送和生物分析物的实时监测(Lan 和 Guo,2019)纳米技术评论。
过渡金属配合物和有机催化
芳基硼酸中过渡金属三氟甲基配合物的反应性一直是基础研究的主题,为三氟甲基化反应的机制提供了见解。这些研究阐明了三氟甲基铜(III)配合物的结构和反应性,揭示了它们在温和条件下促进三氟甲基化芳烃形成的潜力。这项研究支撑了有机合成新催化体系的开发(Zhang 和 Bie,2016)RSC 进展。
有机合成中的保护和脱保护
2,6-双(三氟甲基)苯硼酸酯已被用作二醇的保护基,展示了苯硼酸在合成化学中的多功能性。这些酯充当可回收和可重复使用的试剂,促进在温和条件下合成复杂的有机分子。此类方法举例说明了苯硼酸在提高合成效率和最小化环境影响方面的应用(Shimada 等人,2018)有机快报。
作用机制
Target of Action
The primary target of 2-Chloro-6-(trifluoromethyl)phenylboronic acid is the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
The Suzuki–Miyaura coupling reaction involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . In the transmetalation step, 2-Chloro-6-(trifluoromethyl)phenylboronic acid, which is a formally nucleophilic organic group, is transferred from boron to palladium .
Biochemical Pathways
The Suzuki–Miyaura coupling reaction is the main biochemical pathway affected by 2-Chloro-6-(trifluoromethyl)phenylboronic acid . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
Pharmacokinetics
It’s known that the compound is relatively stable, readily prepared, and generally environmentally benign .
Result of Action
The result of the action of 2-Chloro-6-(trifluoromethyl)phenylboronic acid is the formation of a new carbon–carbon bond via the Suzuki–Miyaura coupling reaction . This reaction is exceptionally mild and functional group tolerant .
Action Environment
The action of 2-Chloro-6-(trifluoromethyl)phenylboronic acid is influenced by the reaction conditions. For instance, the Suzuki–Miyaura coupling reaction is successful under exceptionally mild and functional group tolerant conditions . The compound should be stored in an inert atmosphere at 2-8°C .
安全和危害
This compound is considered hazardous. It may cause respiratory irritation and skin irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to avoid contact with skin and eyes . If swallowed or in contact with skin, it is advised to call a poison center or doctor/physician .
生化分析
Biochemical Properties
2-Chloro-6-(trifluoromethyl)phenylboronic acid plays a crucial role in various biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, primarily through its boronic acid moiety. This interaction often involves the formation of reversible covalent bonds with diols and other nucleophiles. For instance, it can inhibit serine proteases by forming a covalent bond with the active site serine residue. Additionally, 2-Chloro-6-(trifluoromethyl)phenylboronic acid can interact with carbohydrate-binding proteins, affecting their function and stability .
Cellular Effects
2-Chloro-6-(trifluoromethyl)phenylboronic acid influences various cellular processes. It can modulate cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to inhibit the activity of certain kinases, leading to altered phosphorylation states of key signaling proteins. This compound can also affect gene expression by interacting with transcription factors or modifying chromatin structure. Furthermore, 2-Chloro-6-(trifluoromethyl)phenylboronic acid can impact cellular metabolism by inhibiting enzymes involved in metabolic pathways .
Molecular Mechanism
The molecular mechanism of 2-Chloro-6-(trifluoromethyl)phenylboronic acid involves its ability to form covalent bonds with biomolecules. This compound can inhibit enzymes by binding to their active sites, preventing substrate access. For instance, it can inhibit proteases by forming a covalent bond with the active site serine residue. Additionally, 2-Chloro-6-(trifluoromethyl)phenylboronic acid can modulate gene expression by interacting with transcription factors or modifying chromatin structure. These interactions can lead to changes in the expression of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Chloro-6-(trifluoromethyl)phenylboronic acid can change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions. Studies have shown that 2-Chloro-6-(trifluoromethyl)phenylboronic acid can have long-term effects on cellular function, including sustained inhibition of enzyme activity and prolonged changes in gene expression. These effects can be observed in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of 2-Chloro-6-(trifluoromethyl)phenylboronic acid vary with different dosages in animal models. At low doses, this compound can selectively inhibit specific enzymes or modulate particular signaling pathways without causing significant toxicity. At higher doses, 2-Chloro-6-(trifluoromethyl)phenylboronic acid can exhibit toxic effects, including cellular damage and organ toxicity. Threshold effects have been observed, where a small increase in dosage can lead to a disproportionate increase in adverse effects .
Metabolic Pathways
2-Chloro-6-(trifluoromethyl)phenylboronic acid is involved in various metabolic pathways. It can interact with enzymes and cofactors, affecting metabolic flux and metabolite levels. For instance, this compound can inhibit enzymes involved in glycolysis or the citric acid cycle, leading to altered levels of key metabolites. Additionally, 2-Chloro-6-(trifluoromethyl)phenylboronic acid can affect the activity of enzymes involved in lipid metabolism, impacting the synthesis and degradation of fatty acids .
Transport and Distribution
Within cells and tissues, 2-Chloro-6-(trifluoromethyl)phenylboronic acid is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, affecting its localization and accumulation. For example, this compound can be transported into cells via specific transporters or bind to intracellular proteins, influencing its distribution within different cellular compartments. These interactions can affect the overall activity and function of 2-Chloro-6-(trifluoromethyl)phenylboronic acid .
Subcellular Localization
The subcellular localization of 2-Chloro-6-(trifluoromethyl)phenylboronic acid can influence its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it can be localized to the nucleus, where it can interact with transcription factors and modulate gene expression. Alternatively, 2-Chloro-6-(trifluoromethyl)phenylboronic acid can be targeted to the mitochondria, affecting mitochondrial function and metabolism .
属性
IUPAC Name |
[2-chloro-6-(trifluoromethyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BClF3O2/c9-5-3-1-2-4(7(10,11)12)6(5)8(13)14/h1-3,13-14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARGDVPMTQZNUBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC=C1Cl)C(F)(F)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BClF3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70659367 | |
| Record name | [2-Chloro-6-(trifluoromethyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70659367 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
851756-52-0 | |
| Record name | B-[2-Chloro-6-(trifluoromethyl)phenyl]boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=851756-52-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [2-Chloro-6-(trifluoromethyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70659367 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Chloro-6-(trifluoromethyl)benzeneboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[(5-bromothiophen-2-yl)methyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B1461291.png)

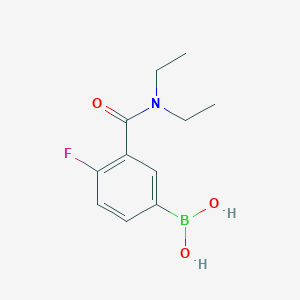
![(Hexan-2-yl)[(4-methoxyphenyl)methyl]amine](/img/structure/B1461295.png)
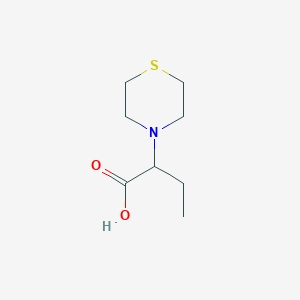
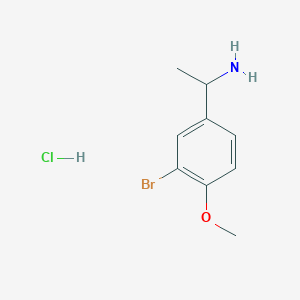
![2-[(Morpholine-4-sulfonyl)amino]ethan-1-ol](/img/structure/B1461299.png)
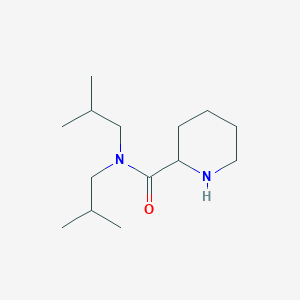
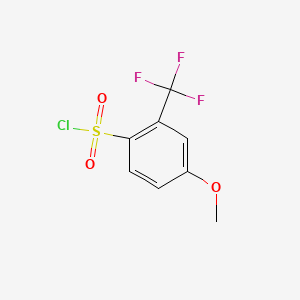
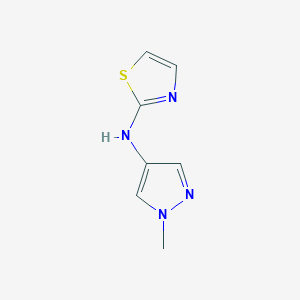
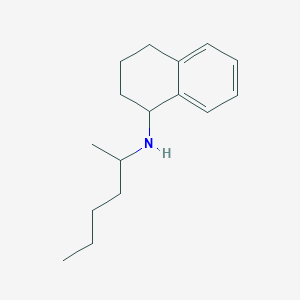
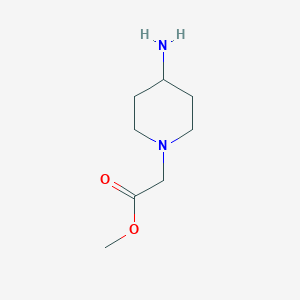
![N-{2-[1-(methylamino)ethyl]phenyl}propane-1-sulfonamide](/img/structure/B1461311.png)

